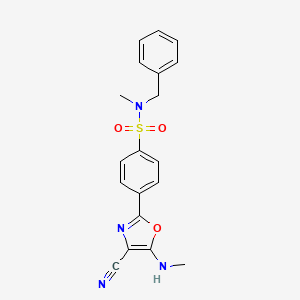

N-benzyl-4-(4-cyano-5-(methylamino)oxazol-2-yl)-N-methylbenzenesulfonamide

Description

N-benzyl-4-(4-cyano-5-(methylamino)oxazol-2-yl)-N-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzyl-methyl-substituted benzenesulfonamide core linked to a 1,3-oxazole ring. The oxazole moiety is substituted at the 4-position with a cyano group (-CN) and at the 5-position with a methylamino (-NHCH₃) group.

Properties

IUPAC Name |

N-benzyl-4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-21-19-17(12-20)22-18(26-19)15-8-10-16(11-9-15)27(24,25)23(2)13-14-6-4-3-5-7-14/h3-11,21H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGNFDJYBFHBCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-cyano-5-(methylamino)oxazol-2-yl)-N-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an amine. For instance, 4-cyano-5-(methylamino)oxazole can be prepared by reacting a suitable nitrile with methylamine under controlled conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. Benzyl chloride can react with the oxazole derivative in the presence of a base to form the benzylated product.

Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the benzylated oxazole derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzyl derivatives depending on the substituent introduced.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent.

Mechanism of Action:

The compound has been shown to inhibit carbonic anhydrase IX, an enzyme that is overexpressed in many tumors and plays a crucial role in tumor growth and metastasis. Inhibition of this enzyme can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Study:

In a study conducted by Nemr et al., the compound demonstrated significant enzyme inhibition with an IC50 value ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, indicating its selectivity for this target over other isoforms like carbonic anhydrase II (IC50: 1.55–3.92 μM) . Furthermore, it induced apoptosis in the MDA-MB-231 breast cancer cell line, showing a 22-fold increase in annexin V-FITC positivity compared to controls .

| Activity | IC50 (nM) | Selectivity |

|---|---|---|

| Carbonic Anhydrase IX | 10.93 - 25.06 | High (vs CA II) |

| Apoptosis Induction | Significant | MDA-MB-231 Cell Line |

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity.

Mechanism of Action:

Sulfonamides are known to interfere with bacterial growth by inhibiting folate synthesis, which is essential for bacterial proliferation.

Case Study:

In vitro evaluations showed that derivatives of this compound were effective against various bacterial strains, suggesting its potential use as an antimicrobial agent . The inhibition of carbonic anhydrase in bacteria was also noted to disrupt their growth mechanisms.

Summary of Research Findings

The applications of N-benzyl-4-(4-cyano-5-(methylamino)oxazol-2-yl)-N-methylbenzenesulfonamide are primarily focused on its roles as an anticancer and antimicrobial agent. The following table summarizes key findings from various studies:

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-cyano-5-(methylamino)oxazol-2-yl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The oxazole ring and cyano group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight and Solubility: The target compound has a lower molecular weight (405.45 g/mol) compared to D434-0973 (436.53 g/mol) and D434-1007 (450.56 g/mol) due to the smaller methylamino group replacing the bulkier piperidin-1-yl and azepan-1-yl substituents. This reduction likely enhances solubility in polar solvents, as cyclic amines like piperidine or azepane increase hydrophobicity . The azepan-1-yl group in D434-1007 adds a seven-membered ring, further increasing molecular weight and steric bulk, which may influence binding affinity in biological targets.

Functional Group Impact on Bioactivity: The methylamino group in the target compound introduces a primary amine, which could participate in hydrogen bonding or electrostatic interactions with target proteins. In contrast, the tertiary amines in D434-0973 and D434-1007 may prioritize lipophilicity and membrane permeability . The cyano group at the oxazole 4-position is conserved across all three compounds, suggesting its critical role in electronic stabilization or target engagement.

Broader Analogs in the Sulfonamide-Oxazole Family

Other sulfonamide derivatives with oxazole or related heterocycles include:

- N-((4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide (CAS 338422-28-9): Features a triazole core instead of oxazole, with a 4-fluorobenzylthio group. This compound’s molecular formula (C₁₉H₁₈ClFN₄O₂S₂) highlights increased halogen content, which may enhance metabolic stability .

- N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide (CAS 896679-10-0): Substitutes oxazole with a thiazolo-pyridine hybrid, introducing aromatic nitrogen atoms that could modulate π-π stacking interactions .

Research Implications and Limitations

- Data Gaps : Direct experimental data (e.g., IC₅₀, LogP) for the target compound are unavailable in the provided evidence. Its properties are inferred from structural analogs.

- Synthetic Feasibility: The methylamino group may simplify synthesis compared to cyclic amines, as seen in D434-0973 and D434-1007, which require multi-step functionalization of the oxazole ring .

- Biological Relevance: The conserved cyano group across analogs suggests its role in maintaining electronic properties critical for activity, while variable substituents at the 5-position allow tuning of steric and solubility profiles.

Biological Activity

N-benzyl-4-(4-cyano-5-(methylamino)oxazol-2-yl)-N-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 382.4 g/mol. Its structure features several functional groups, including a sulfonamide group, an oxazole ring, and a cyano group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₄O₃S |

| Molecular Weight | 382.4 g/mol |

| CAS Number | 941003-76-5 |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of Functional Groups : The benzylamino and cyano groups are introduced via nucleophilic substitution reactions.

- Final Assembly : The sulfonamide group is formed by reacting the intermediate with sulfonyl chloride in the presence of a base.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity, particularly against gram-positive bacteria. The sulfonamide moiety is known for its role in inhibiting bacterial growth by interfering with folate synthesis pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit key enzymes involved in bacterial metabolism.

- Non-Covalent Interactions : The oxazole and cyano groups may participate in π-π stacking and hydrogen bonding with target proteins, modulating their activity .

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that related compounds showed promising antitumor effects in various cancer cell lines, indicating potential applications in oncology .

- Inhibition of Dihydrofolate Reductase (DHFR) : Similar sulfonamide derivatives have been shown to inhibit DHFR, leading to reduced cell proliferation in resistant cancer cells .

- Broad-Spectrum Antibacterial Activity : Compounds with structural similarities exhibited broad-spectrum antibacterial activity against nosocomial pathogens, suggesting that N-benzyl derivatives could be effective in treating resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.